1-[3-(Benzyloxy)-5-bromophenyl]piperidine
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Overview
Description
1-[3-(Benzyloxy)-5-bromophenyl]piperidine is a chemical compound with the molecular formula C18H20BrNO and a molecular weight of 346.27 g/mol . This compound is notable for its unique structure, which includes a piperidine ring substituted with a benzyloxy and bromophenyl group. It is utilized in various scientific research fields due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)-5-bromophenyl]piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and piperidine.
Reaction Conditions: The key step involves the formation of the benzyloxy group through a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
1-[3-(Benzyloxy)-5-bromophenyl]piperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Benzyloxy)-5-bromophenyl]piperidine has several scientific research applications:
Biology: The compound’s unique structure makes it valuable for studying biological pathways and interactions, including receptor binding studies.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-5-bromophenyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(Benzyloxy)-5-bromophenyl]piperidine can be compared with other similar compounds:
Properties
IUPAC Name |
1-(3-bromo-5-phenylmethoxyphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-16-11-17(20-9-5-2-6-10-20)13-18(12-16)21-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSUKTJKODWEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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